

The Pivotal Role of 1,10-Diaminodecane in Engineering High-Performance Polyamides

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Compound of Interest

Compound Name: 1,10-Diaminodecane

Cat. No.: B146516

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Application Note: **1,10-Diaminodecane**, a C10 aliphatic diamine, serves as a crucial building block in the synthesis of high-performance engineering plastics, particularly bio-based polyamides. Its linear ten-carbon chain imparts a unique combination of flexibility, low water absorption, and excellent thermal and mechanical properties to the resulting polymers. This diamine is a key monomer in the production of commercially significant polyamides such as Polyamide 1010 (PA1010) and Polyamide 10T (PA10T), which are increasingly utilized in demanding applications across the automotive, electronics, and consumer goods industries.

The incorporation of **1,10-diaminodecane** into the polymer backbone contributes to enhanced dimensional stability and chemical resistance in the final products.[1] Notably, when sourced from renewable feedstocks like castor oil, **1,10-diaminodecane** enables the production of 100% bio-based polyamides like PA1010, aligning with the growing demand for sustainable materials.[2][3] The resulting engineering plastics exhibit properties comparable to or even exceeding those of traditional petroleum-based polyamides, making them attractive for applications requiring high strength, durability, and resistance to harsh environments.[4]

Key Applications:

- Automotive: Fuel lines, electrical connectors, and under-the-hood components benefit from the chemical resistance and thermal stability of polyamides derived from **1,10-diaminodecane**. [5][6]
- Electronics: Its low moisture absorption and excellent dimensional stability make it suitable for intricate electronic components. [1]

- Textiles: The resulting polyamides can be spun into high-performance fibers for durable textiles.[\[7\]](#)
- Coatings and Adhesives: **1,10-Diaminodecane** is also utilized as a curing agent for epoxy resins and in the synthesis of adhesives and coatings, enhancing their thermal and mechanical properties.[\[5\]](#)[\[8\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data for engineering plastics synthesized using **1,10-diaminodecane**, providing a comparative overview of their performance characteristics.

Property	Polyamide 1010 (PA1010)	Polyamide 10T (PA10T)	Copolyamide 10T/1014 (95/5 mol%)	Copolyamide 10T/1014 (80/20 mol%)
Molecular Weight (g/mol)	3.92 x 10 ⁴ [2]	-	-	-
Melting Temperature (°C)	~202 [7]	306 - 316 [9] [10]	306 [9]	295 [9]
Degradation Temperature (°C)	~340 [7]	479 [9]	479 [9]	472 [9]
Tensile Strength (MPa)	38.5 [11]	80.02 [9]	80.02 [9]	72.95 [9]
Elongation at Break (%)	240 [11]	57 [9]	57 [9]	150 [9]
Water Absorption	Low [1]	Very Low [1]	Decreases with increasing 1014 content [9]	Decreases with increasing 1014 content [9]

Experimental Protocols

Detailed methodologies for the synthesis of engineering plastics using **1,10-diaminodecane** are provided below. These protocols are based on established laboratory procedures and can be adapted for specific research and development needs.

Protocol 1: Synthesis of Polyamide 1010 (PA1010) via Melt Polycondensation

This protocol describes the synthesis of PA1010 from **1,10-diaminodecane** and sebacic acid, a process that can yield a fully bio-based polyamide when both monomers are derived from renewable sources.[\[2\]](#)

Materials:

- **1,10-Diaminodecane** (98%)
- Sebacic acid (99%)
- Absolute Ethanol
- Deionized water

Equipment:

- Glass reactor with mechanical stirrer, nitrogen inlet, and condenser
- Heating mantle with temperature controller
- Vacuum oven
- Analytical mill

Procedure:

- Nylon Salt Preparation:
 - Dissolve equimolar amounts of **1,10-diaminodecane** and sebacic acid in a suitable solvent mixture, such as ethanol/water, with heating.

- Allow the solution to cool to room temperature to precipitate the nylon 1010 salt.
- Filter the salt, wash it with ethanol, and dry it in a vacuum oven at 60°C for 8 hours.[12]
- Melt Polycondensation:
 - Introduce a known quantity (e.g., 30 g) of the dried nylon 1010 salt into the glass reactor.
 - Purge the reactor with nitrogen and heat the salt to a molten state (typically above 200°C).
 - Increase the temperature gradually to around 230°C while stirring.[11]
 - Apply a vacuum to the system to remove the water formed during the condensation reaction and drive the polymerization to completion.
 - Continue the reaction under vacuum for a set period (e.g., 2-3 hours) until the desired molecular weight is achieved, often indicated by an increase in the viscosity of the melt.
 - Cool the reactor to room temperature under a nitrogen atmosphere.
- Purification:
 - Remove the solid polyamide from the reactor and grind it into a powder using an analytical mill.
 - Wash the polymer powder with hot deionized water to remove any unreacted monomers or oligomers.
 - Dry the purified PA1010 powder in a vacuum oven.

Protocol 2: Synthesis of Polyamide via Interfacial Polymerization

This protocol outlines a general method for synthesizing polyamides at the interface of two immiscible liquids. This technique is particularly useful for producing thin films and can be carried out at room temperature.[13][14]

Materials:

- **1,10-Diaminodecane**

- A diacid chloride (e.g., sebacoyl chloride)
- An organic solvent immiscible with water (e.g., dichloromethane or hexane)
- Deionized water
- A weak base (e.g., sodium carbonate) to neutralize the HCl byproduct

Equipment:

- Beaker or reaction vessel
- Forceps or a glass rod

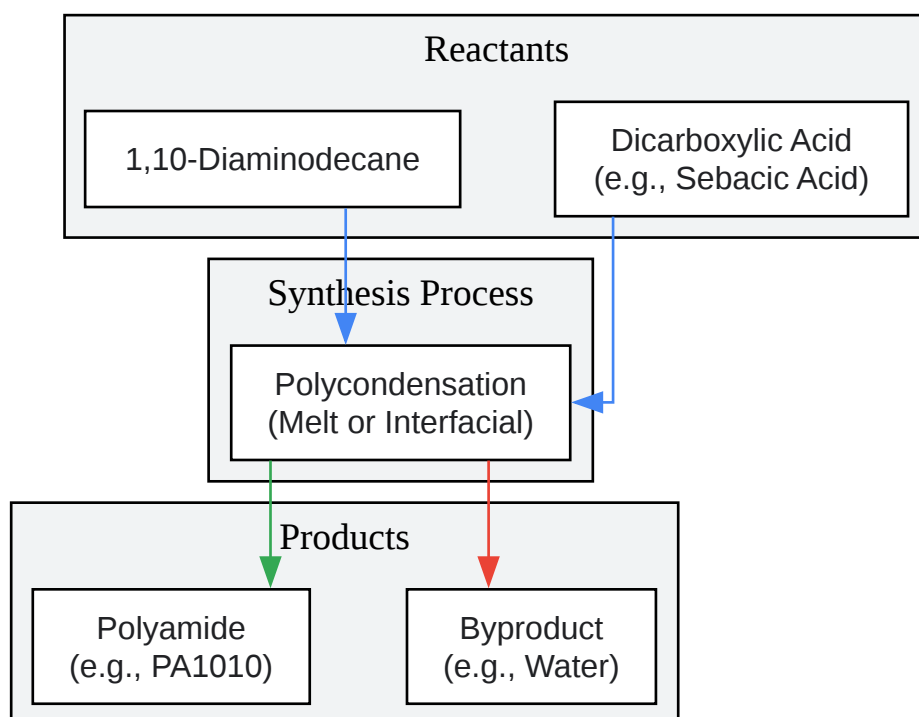
Procedure:

- Prepare the Aqueous Phase:
 - Dissolve **1,10-diaminodecane** and a weak base (e.g., sodium carbonate) in deionized water.
- Prepare the Organic Phase:
 - Dissolve the diacid chloride (e.g., sebacoyl chloride) in the organic solvent.
- Initiate Polymerization:
 - Carefully pour the organic phase on top of the aqueous phase in a beaker, creating a distinct interface between the two immiscible liquids.
 - A thin film of the polyamide will form instantly at the interface.
- Polymer Collection:
 - Using forceps or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards.

- A continuous "rope" of the polyamide can be drawn out of the solution as the polymerization continues at the interface.
- Washing and Drying:
 - Wash the collected polymer rope with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.
 - Allow the polymer to air-dry or dry it in a vacuum oven at a low temperature.

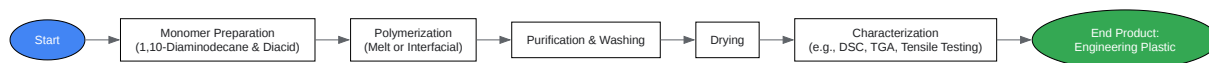
Visualizations

The following diagrams illustrate the synthesis pathway of a key engineering plastic and the general workflow for its production.



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Caption: Synthesis of Polyamide from **1,10-Diaminodecane**.



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